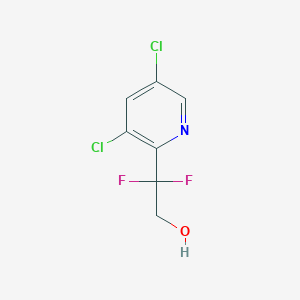
5-(3-Bromophenyl)-5-hydroxymethylmorpholin-3-one
概要
説明
5-(3-Bromophenyl)-5-hydroxymethylmorpholin-3-one is an organic compound that features a morpholine ring substituted with a hydroxymethyl group and a bromophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromophenyl)-5-hydroxymethylmorpholin-3-one typically involves the reaction of 3-bromophenylboronic acid with morpholine derivatives under specific conditions. One common method involves the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol or water.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
化学反応の分析
Types of Reactions
5-(3-Bromophenyl)-5-hydroxymethylmorpholin-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The bromophenyl group can be reduced to a phenyl group under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: The major product is 5-(3-carboxyphenyl)-5-hydroxymethyl-morpholin-3-one.
Reduction: The major product is 5-(phenyl)-5-hydroxymethyl-morpholin-3-one.
Substitution: The major products depend on the nucleophile used, such as 5-(3-aminophenyl)-5-hydroxymethyl-morpholin-3-one.
科学的研究の応用
5-(3-Bromophenyl)-5-hydroxymethylmorpholin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 5-(3-Bromophenyl)-5-hydroxymethylmorpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in halogen bonding with target proteins, while the morpholine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-Bromophenylboronic acid: Used in similar synthetic applications and can undergo similar reactions.
4-Bromophenylacetic acid: Another brominated aromatic compound with different functional groups.
3-Formylphenylboronic acid: Shares structural similarities and is used in similar chemical reactions.
Uniqueness
5-(3-Bromophenyl)-5-hydroxymethylmorpholin-3-one is unique due to the presence of both a bromophenyl group and a morpholine ring, which confer specific chemical and biological properties
特性
分子式 |
C11H12BrNO3 |
|---|---|
分子量 |
286.12 g/mol |
IUPAC名 |
5-(3-bromophenyl)-5-(hydroxymethyl)morpholin-3-one |
InChI |
InChI=1S/C11H12BrNO3/c12-9-3-1-2-8(4-9)11(6-14)7-16-5-10(15)13-11/h1-4,14H,5-7H2,(H,13,15) |
InChIキー |
RLDRAAQWTKGWEO-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)NC(CO1)(CO)C2=CC(=CC=C2)Br |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

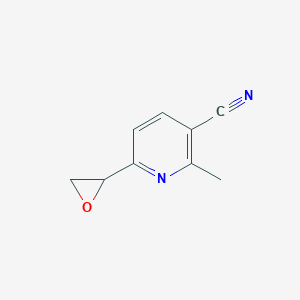
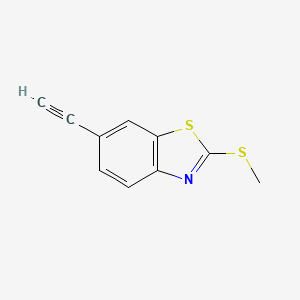


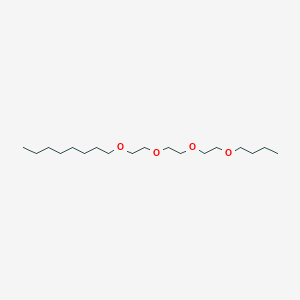
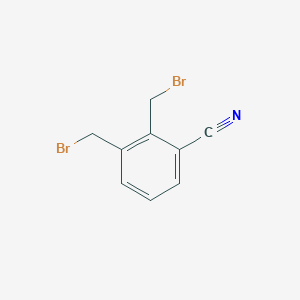
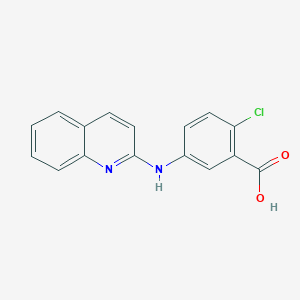

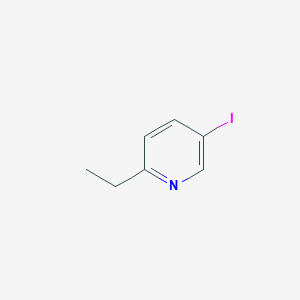


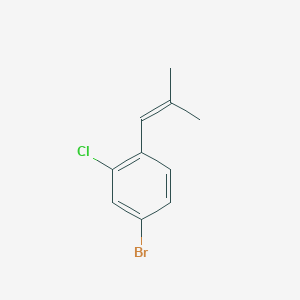
![5-(Hydroxymethyl)-5-[2-(octadecyloxy)ethyl]oxolan-2-one](/img/structure/B8558047.png)
